molecular formula C18H31N5O6 B1663592 Rapastinel CAS No. 117928-94-6

Rapastinel

Cat. No. B1663592
M. Wt: 413.5 g/mol
InChI Key: GIBQQARAXHVEGD-BSOLPCOYSA-N
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Description

Rapastinel, also known as GLYX-13, is a novel antidepressant that was under development by Allergan . It is a centrally active, intravenously administered amidated tetrapeptide . The drug is a rapid-acting and long-lasting antidepressant as well as a robust cognitive enhancer . It enhances NMDA receptor-mediated signal transduction and synaptic plasticity .


Synthesis Analysis

Rapastinel was originally invented by Joseph Moskal, the co-founder of Naurex, via structural modification of B6B21, a monoclonal antibody that similarly binds to and modulates the NMDA receptor .


Molecular Structure Analysis

Rapastinel is an amidated tetrapeptide, (threonine-proline-proline-threonine-amide) derived from cloning and sequencing the hypervariable regions of the heavy and light chains of a monoclonal antibody, B6B21 . Based on NMR analysis, it appears that rapastinel exists as a rigid β-1 type structure that also has a triple ring structure held by hydrogen bonds .


Chemical Reactions Analysis

Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated by factors of ∼10^2 to 10^6 relative to macroscale bulk solutions .


Physical And Chemical Properties Analysis

Rapastinel has a molecular formula of C18H31N5O6 and a molar mass of 413.475 g·mol −1 . It has a density of 1.4±0.1 g/cm^3, a boiling point of 844.2±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Safety And Hazards

In terms of safety, Zelquistinel lacked the sedative, ataxic, and motor impairment effects that are typically observed with NMDAR antagonists and notably, it reversed NMDAR antagonist side effects upon co-administration .

Future Directions

The future direction of Rapastinel includes the advancement of Rapastinel (GLYX-13) into investigator-led studies in collaboration with multiple leading research hospitals, under the FDA’s Expanded Access Program, beginning in 2023 .

properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBQQARAXHVEGD-BSOLPCOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030481
Record name Rapastinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rapastinel

CAS RN

117928-94-6
Record name Rapastinel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rapastinel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11801
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rapastinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAPASTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1X56B95E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
820
Citations
JR Moskal, JS Burgdorf, PK Stanton… - Current …, 2017 - ingentaconnect.com
… The in-vivo and in-vitro pharmacology of rapastinel was examined. Results: Rapastinel was … Rapastinel’s rapid-acting antidepressant properties appear to be mediated by its ability to …
Number of citations: 91 www.ingentaconnect.com
RM Ragguett, C Rong, K Kratiuk… - Expert opinion on …, 2019 - Taylor & Francis
… Rapastinel may prove to … rapastinel via completed and on-going clinical trials. The online databases Pubmed, clinicaltrials.gov and clinicaltrialsregister.eu were searched for rapastinel (…
Number of citations: 24 www.tandfonline.com
T Kato, RS Duman - Pharmacology Biochemistry and Behavior, 2020 - Elsevier
… studies found that rapastinel acted similar to a partial agonist at the glycine modulatory site (Moskal et al., 2005). This study also reported that rapastinel stimulated binding of [3H]MK-…
Number of citations: 35 www.sciencedirect.com
J Burgdorf, XL Zhang, C Weiss, A Gross, SR Boikess… - Neuroscience, 2015 - Elsevier
… Rapastinel facilitated LTP 1áday–2áweeks but not 4áweeks post-dosing. Biweekly dosing with rapastinel sustained this effect for at least 8áweeks. A single dose of rapastinel increased …
Number of citations: 78 www.sciencedirect.com
JE Donello, P Banerjee, YX Li, YX Guo… - International Journal …, 2019 - academic.oup.com
… Herein, extracellular levels of rapastinel in medial prefrontal … if rapastinel’s antidepressant efficacy is due to enhancement or inhibition of NMDAR activity. We also examined rapastinel’s …
Number of citations: 35 academic.oup.com
CI Rodriguez, J Zwerling, E Kalanthroff… - American Journal of …, 2016 - Am Psychiatric Assoc
Method We received approval from an institutional review board and recruited seven unmedicated outpatients with OCD (ages 18–55) between March 2014 and March 2015, and they …
Number of citations: 25 ajp.psychiatryonline.org
J Burgdorf, RA Kroes, X Zhang, AL Gross… - Behavioural brain …, 2015 - Elsevier
… the effects of rapastinel for its therapeutic potential in PTSD and to use rapastinel as a tool to … The effects of CUS alone compared to No CUS controls, and the effects of rapastinel (3 mg/…
Number of citations: 56 www.sciencedirect.com
L Rajagopal, JS Burgdorf, JR Moskal… - Behavioural brain …, 2016 - Elsevier
… We chose ketamine rather than PCP for some experiments since ketamine and rapastinel … whereas rapastinel does not. We also sought to determine the interaction of rapastinel with the …
Number of citations: 49 www.sciencedirect.com
M Shen, D Lv, X Liu, C Wang - Translational Psychiatry, 2022 - nature.com
… that 3-day repeated rapastinel treatment produced antidepressant-like … of rapastinel, we postulate that the antidepressant-like effects of single or repeated administration of rapastinel …
Number of citations: 2 www.nature.com
O Linkovski, H Shen, J Zwerling… - The Journal of clinical …, 2018 - psychiatrist.com
… disorder (OCD) and anxiety disorders.3,4 Rapastinel is an N-methyl-d-aspartate glutamate … and after rapastinel infusion. Our goal was to determine whether (1) rapastinel alters serum …
Number of citations: 5 www.psychiatrist.com

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